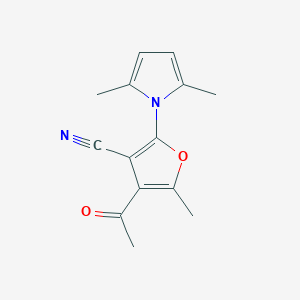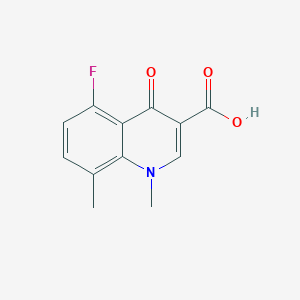
5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents .
Applications De Recherche Scientifique
5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential antibacterial and antiviral properties, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound can inhibit the activity of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity against various bacterial strains.
Norfloxacin: Used primarily for urinary tract infections and has a similar mechanism of action.
Uniqueness
5-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. These differences can influence its efficacy, spectrum of activity, and potential side effects .
Propriétés
Formule moléculaire |
C12H10FNO3 |
|---|---|
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
5-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-3-4-8(13)9-10(6)14(2)5-7(11(9)15)12(16)17/h3-5H,1-2H3,(H,16,17) |
Clé InChI |
LCYKXACSVZUAJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)F)C(=O)C(=CN2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


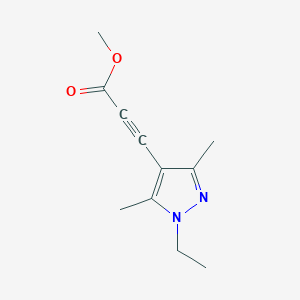
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
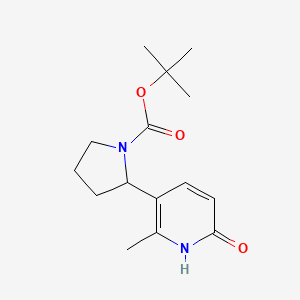

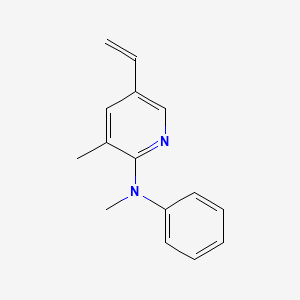
![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)






![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate dihydrochloride](/img/structure/B11805587.png)
